Cas no 2384063-99-2 (methyl 2-cyclopropyl-3-oxobutanoate)
methyl 2-cyclopropyl-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropaneacetic acid, α-acetyl-, methyl ester
- methyl 2-cyclopropyl-3-oxobutanoate
- SCHEMBL16161331
- EN300-22353906
- 2384063-99-2
-
- Inchi: 1S/C8H12O3/c1-5(9)7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3
- InChI Key: ZVQAKWWLIQDQET-UHFFFAOYSA-N
- SMILES: C1(C(C(C)=O)C(OC)=O)CC1
Computed Properties
- Exact Mass: 156.078644241g/mol
- Monoisotopic Mass: 156.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.123±0.06 g/cm3(Predicted)
- Boiling Point: 205.2±13.0 °C(Predicted)
- pka: 12.26±0.20(Predicted)
methyl 2-cyclopropyl-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22353906-0.05g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-22353906-0.1g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 0.1g |
$366.0 | 2024-06-20 | |
| Enamine | EN300-22353906-0.25g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 0.25g |
$524.0 | 2024-06-20 | |
| Enamine | EN300-22353906-0.5g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 0.5g |
$824.0 | 2024-06-20 | |
| Enamine | EN300-22353906-1.0g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-22353906-2.5g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-22353906-5.0g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-22353906-10.0g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
| Enamine | EN300-22353906-1g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| Enamine | EN300-22353906-5g |
methyl 2-cyclopropyl-3-oxobutanoate |
2384063-99-2 | 95% | 5g |
$3065.0 | 2023-09-15 |
methyl 2-cyclopropyl-3-oxobutanoate Related Literature
-
Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
Additional information on methyl 2-cyclopropyl-3-oxobutanoate
Exploring Methyl 2-Cyclopropyl-3-Oxobutanoate (CAS No. 2384063-99-2): Properties, Applications, and Industry Insights
In the realm of specialty chemicals, methyl 2-cyclopropyl-3-oxobutanoate (CAS No. 2384063-99-2) has garnered significant attention for its unique structural features and versatile applications. This ester derivative, characterized by a cyclopropyl ring and a β-keto ester moiety, serves as a pivotal intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Its molecular formula, C8H12O3, underscores its compact yet reactive nature, making it a subject of interest for researchers and industrial chemists alike.
The compound’s synthetic utility stems from its ability to participate in diverse reactions, such as Michael additions, cyclizations, and enolate alkylations. These transformations are frequently exploited to construct complex molecular frameworks, particularly in drug discovery. For instance, the cyclopropyl group is a privileged motif in medicinal chemistry due to its ability to modulate lipophilicity and metabolic stability—a feature that aligns with current trends in designing bioactive small molecules.
Recent advancements in green chemistry have further spotlighted methyl 2-cyclopropyl-3-oxobutanoate as a candidate for sustainable synthesis. Researchers are exploring solvent-free or catalytic methods to optimize its production, addressing growing concerns about environmental impact and cost efficiency. This aligns with the broader industry shift toward atom economy and waste reduction—topics frequently searched by professionals in chemical forums and academic circles.
From an application standpoint, this compound’s role in flavor and fragrance industries is noteworthy. Its ester functionality contributes to fruity or floral notes, making it a potential ingredient in perfumery. Additionally, its reactivity profile has sparked interest in polymer science, where it could serve as a monomer or crosslinking agent for biodegradable materials—a hot topic given the global push for sustainable packaging solutions.
Analytical techniques like GC-MS, NMR, and HPLC are routinely employed to characterize methyl 2-cyclopropyl-3-oxobutanoate, ensuring purity and consistency for industrial use. Quality control remains paramount, especially when the compound is utilized in pharmaceutical intermediates, where regulatory compliance is critical. Discussions on platforms like ResearchGate often highlight these analytical challenges, reflecting user queries about spectroscopic data interpretation and batch-to-batch variability.
Looking ahead, the demand for CAS No. 2384063-99-2 is expected to rise, driven by its adaptability in high-value chemical synthesis. Innovations in continuous flow chemistry and biocatalysis may further enhance its production scalability. As industries prioritize molecular diversity and process optimization, this compound exemplifies how structural simplicity can unlock broad utility—a narrative that resonates with both academia and commercial R&D teams.
2384063-99-2 (methyl 2-cyclopropyl-3-oxobutanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)